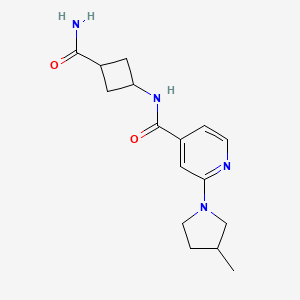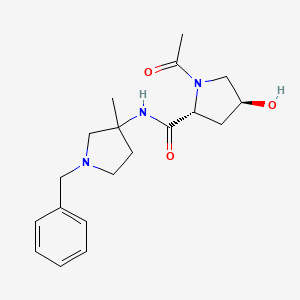
(2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid, also known as JNJ-40411813, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that regulates the levels of cyclic nucleotides in the brain, which are important for neuronal signaling. Inhibition of PDE10A has been shown to increase the levels of cyclic nucleotides, which may lead to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid in lab experiments is its potential therapeutic applications. This compound may be useful for studying the mechanisms of inflammation, pain, and cognitive function. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the study of (2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to develop new synthesis methods for this compound that may improve its yield and solubility. Finally, studies may focus on the development of new derivatives of this compound that may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of (2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid has been reported in the literature. The synthesis involves the reaction of isoquinoline-1-carbonyl chloride with (2R,5R)-5-methylpyrrolidine-2-carboxylic acid in the presence of a base. The product is then purified using column chromatography. The yield of the synthesis has been reported to be around 50%.
Aplicaciones Científicas De Investigación
(2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-7-13(16(20)21)18(10)15(19)14-12-5-3-2-4-11(12)8-9-17-14/h2-5,8-10,13H,6-7H2,1H3,(H,20,21)/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUVLGITSCVBR-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C2=NC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)C2=NC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7339369.png)
![1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B7339383.png)
![(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one](/img/structure/B7339388.png)

![[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone](/img/structure/B7339402.png)
![2-[methylsulfonyl-[[4-[2-[(2R)-oxolan-2-yl]acetyl]morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7339410.png)
![N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide](/img/structure/B7339415.png)


![(1S,3R)-2,2-dimethyl-3-[1-[[2-methyl-3-(methylsulfonylmethyl)phenyl]carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7339437.png)
![(2R,5R)-1-[2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]-5-methylpyrrolidine-2-carboxylic acid](/img/structure/B7339438.png)
![1-[[(1R)-1-(2-chlorophenyl)ethyl]amino]-3-[2-methoxyethyl(methyl)amino]propan-2-ol](/img/structure/B7339454.png)
![N-[[3-(dimethylamino)cyclobutyl]methyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B7339462.png)
